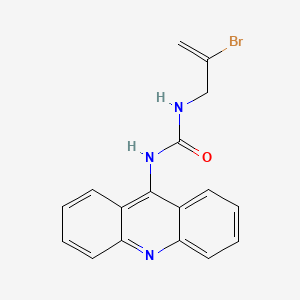![molecular formula C23H22N4O3 B12808710 propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate CAS No. 82983-11-7](/img/structure/B12808710.png)
propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[117002,1003,8014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate is a complex organic compound characterized by its unique pentacyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the pentacyclic core, followed by functional group modifications to introduce the carbamate and other substituents. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the cyclization and functionalization steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
科学的研究の応用
Propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[117002,1003,8
Chemistry: The compound’s unique structure makes it a valuable subject for studying complex organic synthesis and reaction mechanisms.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or biochemical probes.
Medicine: The compound might exhibit therapeutic properties, making it a candidate for drug development and medical research.
Industry: Its chemical properties could be leveraged for creating new materials or industrial chemicals with specific functionalities.
作用機序
The mechanism by which propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Similar compounds to propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate include other pentacyclic carbamates and triazapentacyclic compounds with varying substituents.
Uniqueness
What sets this compound apart is its specific combination of a pentacyclic core with a triazapentacyclic structure and a carbamate functional group. This unique arrangement imparts distinct chemical and biological properties, making it a subject of interest for further research and development.
特性
CAS番号 |
82983-11-7 |
|---|---|
分子式 |
C23H22N4O3 |
分子量 |
402.4 g/mol |
IUPAC名 |
propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate |
InChI |
InChI=1S/C23H22N4O3/c1-3-12-30-23(29)24-14-7-8-16-15(13-14)20-17(26(16)4-2)9-10-18-21(20)25-22(28)19-6-5-11-27(18)19/h5-11,13H,3-4,12H2,1-2H3,(H,24,29)(H,25,28) |
InChIキー |
UTEPRVPBNGEXAW-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)NC1=CC2=C(C=C1)N(C3=C2C4=C(C=C3)N5C=CC=C5C(=O)N4)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide](/img/structure/B12808634.png)
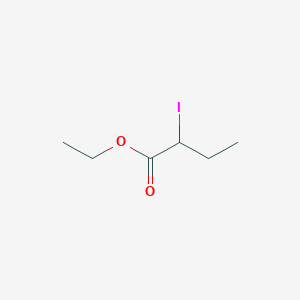
![6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12808640.png)

![N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12808648.png)

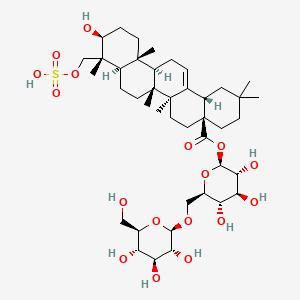
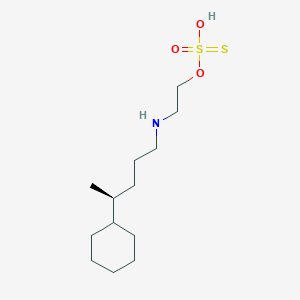
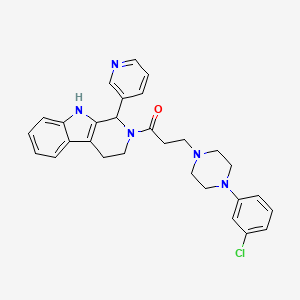
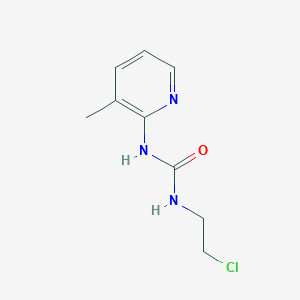
![3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B12808673.png)
